4-Ethoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
4-Ethoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with the molecular formula C23H24N6O3 and a molecular weight of 432.486 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-Ethoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of 4-ethoxybenzaldehyde with 7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under controlled conditions . The reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
4-Ethoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
4-Ethoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Ethoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-Ethoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can be compared with similar compounds such as:
4-Ethoxybenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone: This compound has a similar structure but with an ethyl group instead of a benzyl group.
4-Ethoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: This compound contains a chlorobenzyl group, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C23H24N6O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7-benzyl-8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N6O3/c1-4-32-18-12-10-16(11-13-18)14-24-26-22-25-20-19(21(30)28(3)23(31)27(20)2)29(22)15-17-8-6-5-7-9-17/h5-14H,4,15H2,1-3H3,(H,25,26)/b24-14- |
InChI Key |
GZAHIAQOZLWZOF-OYKKKHCWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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